Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-
Description
Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- (IUPAC name: 2-[(2-bromobenzyl)sulfanyl]benzoic acid) is a substituted benzoic acid derivative featuring a thioether linkage at the 2-position of the aromatic ring. The substituent consists of a 2-bromophenylmethyl group, introducing steric bulk and electronic modulation due to the bromine atom and aromatic system. This compound is structurally related to bioactive molecules, particularly protein-tyrosine phosphatase (PTP) inhibitors, where thioether and halogenated aromatic motifs are common .
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOWTPFUZXEJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640875 | |
| Record name | 2-{[(2-Bromophenyl)methyl]sulfanyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113425-21-1 | |
| Record name | 2-{[(2-Bromophenyl)methyl]sulfanyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- typically involves the reaction of 2-bromobenzyl chloride with thiobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other substituted derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds with bromophenyl and thioether functionalities have shown effectiveness against various bacterial strains. A study highlighted the structure-activity relationship of similar compounds, revealing that substitutions at specific positions on the benzene ring can enhance antimicrobial potency .
Anti-inflammatory Properties
Benzoic acid derivatives are also investigated for their anti-inflammatory effects. Compounds similar to benzoic acid, particularly those modified with bromine or sulfur groups, have demonstrated the ability to inhibit inflammatory pathways. This has implications for developing new anti-inflammatory drugs targeting chronic conditions like arthritis .
Inhibitors of Viral Enzymes
Recent studies have focused on the potential of benzoic acid derivatives as inhibitors of viral enzymes, particularly in the context of SARS-CoV-2. Modifications to the benzoic acid structure can enhance binding affinity to viral proteins, making these compounds candidates for antiviral drug development .
Agricultural Applications
Pesticide Formulations
Benzoic acid derivatives are being explored as active ingredients in pesticide formulations. The thioether group enhances the lipophilicity of these compounds, improving their ability to penetrate plant tissues and target pests effectively. Research shows that these formulations can be more effective than traditional pesticides, reducing environmental impact while maintaining efficacy .
Herbicide Development
The compound's structural characteristics make it suitable for developing selective herbicides. Studies demonstrate that modifications to the benzoic acid backbone can yield compounds that inhibit specific weed species without harming crops .
Material Science
Polymer Additives
In material science, benzoic acid derivatives are utilized as additives in polymer production. They can improve thermal stability and mechanical properties of polymers used in various applications, including packaging and automotive components. The incorporation of bromophenyl groups has been shown to enhance the performance of these materials under stress conditions .
Corrosion Inhibitors
Benzoic acid derivatives have potential as corrosion inhibitors in metal protection applications. Their ability to form protective films on metal surfaces helps prevent oxidation and degradation, making them valuable in industrial settings where metal components are exposed to harsh environments .
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various benzoic acid derivatives showed that introducing a bromophenyl group significantly increased antimicrobial activity against Staphylococcus aureus compared to unmodified benzoic acid .
- Development of Novel Herbicides : Research on modified benzoic acids led to the discovery of a new class of herbicides that selectively targets broadleaf weeds while leaving cereal crops unharmed, demonstrating a promising avenue for sustainable agriculture .
- Polymer Performance Enhancement : A case study revealed that incorporating benzoic acid derivatives into polyethylene resulted in a material with enhanced tensile strength and thermal resistance, suitable for high-performance applications in automotive industries .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the thioether group may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-[(2-Bromophenyl)sulfanyl]benzoate (CAS 225222-73-1)
- Structural Differences : The ethyl ester derivative replaces the carboxylic acid group of the target compound, altering solubility (increased lipophilicity) and reactivity (reduced acidity).
- Synthetic Relevance : This ester is a precursor in synthetic routes, enabling protection of the carboxylic acid during reactions .
- Applications : Esters like this are intermediates in drug development, where hydrolysis to the free acid is a common step .
2-Cycloheptylcarbamoylmethylsulfanyl-benzoic Acid (CAS 721406-50-4)
- Substituent Variation : The 2-bromophenylmethyl group is replaced with a cycloheptylcarbamoylmethyl chain.
- Physicochemical Properties: Higher molecular weight (C₁₆H₂₁NO₃S vs. C₁₄H₁₁BrO₂S) and reduced halogen-dependent steric effects .
2-[(2-Amino-2-oxoethyl)thio]benzoic Acid (CAS 197236-53-6)
2-((2-(4-Bromophenyl)-2-oxoethyl)sulfinyl)benzoic Acid
- Substituent Position: The 4-bromophenyl group (vs.
Stability and Reactivity Considerations
- Oxidation Sensitivity : The thioether group in the target compound may oxidize to sulfoxide or sulfone derivatives under oxidative conditions, as observed in sulfinyl benzoic acid analogs .
- Halogen Effects: The 2-bromophenyl group increases steric hindrance and resistance to nucleophilic substitution compared to non-halogenated analogs (e.g., 2-(methylthio)benzoic acid) .
Biological Activity
Introduction
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- (commonly referred to as compound 1), has been investigated for its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- is characterized by a benzoic acid backbone with a thioether linkage and a brominated phenyl group. Its chemical structure can be represented as follows:
This structure suggests potential reactivity and interactions with biological targets, particularly due to the presence of the bromine atom and the sulfur-containing group.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit notable antimicrobial activity. In vitro studies have shown that compound 1 demonstrates effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study evaluating similar thiourea derivatives reported minimum inhibitory concentrations (MICs) ranging from 32 to 1024 µg/mL against pathogens including Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 256 |
| Candida albicans | 128 |
These findings suggest that modifications to the benzene ring significantly influence antimicrobial efficacy, highlighting the importance of structure-activity relationships in drug design.
Anticancer Activity
The anticancer potential of benzoic acid derivatives has also been explored. Studies have indicated that compounds similar to benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- exhibit cytotoxic effects on various cancer cell lines. For example, a recent study evaluated the cytotoxicity of related thioether compounds against mouse melanoma (B16-F10) and human monocytic cell lines (U937, THP-1), with some derivatives showing promising IC50 values below 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| B16-F10 | 5 |
| U937 | 7 |
| THP-1 | 9 |
These results indicate that structural modifications can enhance anticancer activity, suggesting potential pathways for further research and development.
The precise mechanism by which benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in microbial resistance or cancer cell proliferation. The presence of the bromine atom is believed to enhance binding affinity to biological targets due to its electronegative nature .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various benzoic acid derivatives, compound 1 was found to be particularly effective against multidrug-resistant strains of Staphylococcus aureus. The study evaluated the compound's activity through agar diffusion methods and revealed a significant zone of inhibition compared to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
A series of synthesized thioether compounds were tested for their cytotoxic effects on human cancer cell lines. Compound 1 was included in this evaluation and demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
